N-Benzylidenebenzylamine

Catalog No.
S663088
CAS No.
780-25-6
M.F
C14H13N
M. Wt
195.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzylidenebenzylamine

CAS Number

780-25-6

Product Name

N-Benzylidenebenzylamine

IUPAC Name

N-benzyl-1-phenylmethanimine

Molecular Formula

C14H13N

Molecular Weight

195.26 g/mol

InChI

InChI=1S/C14H13N/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-11H,12H2

InChI Key

MIYKHJXFICMPOJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN=CC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CN=CC2=CC=CC=C2

Photocatalytic Performance of BiOF/BiFeO3 Hybrid Heterojunction

Photocatalytic Coupling of Benzylamine over the Organic–Inorganic Composites F70-TiO2

Photocatalytic Co-Production of Hydrogen Gas and N-Benzylidenebenzylamine

Photocatalytic Coupling of Benzylamine over F70-TiO2 Composites

N-Benzylidenebenzylamine is an organic compound classified as a Schiff base, formed through the condensation reaction between benzylamine and benzaldehyde. The structure features a characteristic imine group (C=N), linking a benzyl group (PhCH2) to a phenyl group (Ph). This compound is recognized for its unique chemical properties, which make it valuable in both synthetic and analytical chemistry contexts. N-Benzylidenebenzylamine is primarily utilized as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and other industrial chemicals.

  • Wear gloves and safety glasses when handling due to potential skin and eye irritation.
  • Work in a well-ventilated area to avoid inhalation.
  • Dispose of waste according to proper chemical waste disposal procedures.
, including:

  • Oxidation: It can be oxidized to yield N-benzylidene-2-hydroxybenzylamine under specific conditions.
  • Reduction: The compound can be reduced to regenerate benzylamine and benzaldehyde.
  • Substitution: It undergoes substitution reactions where the benzylidene group can be replaced by different functional groups.

Common reagents used in these reactions include oxygen, hydrogen peroxide for oxidation, and sodium borohydride or lithium aluminum hydride for reduction .

Major Products Formed

The primary products resulting from the reactions involving N-Benzylidenebenzylamine include:

  • Benzylamine
  • Benzaldehyde
  • Various substituted derivatives of the original compound.

The synthesis of N-Benzylidenebenzylamine typically involves the following methods:

  • Condensation Reaction: The classic method involves reacting benzylamine with benzaldehyde in the presence of a solvent like ethanol or methanol at room temperature. The reaction can be represented as:
    C6H5CH2NH2+C6H5CHOC6H5CH=NCH2C6H5+H2\text{C}_6\text{H}_5\text{CH}_2\text{NH}_2+\text{C}_6\text{H}_5\text{CHO}\rightarrow \text{C}_6\text{H}_5\text{CH}=\text{NCH}_2\text{C}_6\text{H}_5+\text{H}_2\text{O }
  • Oxidation Methods: Alternative synthesis routes involve the oxidation of dibenzylamine using various catalysts such as copper compounds or gold deposited on titanium dioxide under oxygen atmosphere .
  • Photocatalytic Methods: Recent studies have explored photocatalytic methods for synthesizing N-Benzylidenebenzylamine by coupling benzylamine over organic-inorganic composites under visible light irradiation. This approach has yielded high conversion rates, demonstrating its efficiency in synthetic applications.

/UsesN-BenzylideneanilineContains an aniline group; used in dye synthesisDyes and pigmentsN-BenzylidenemethylamineFeatures a methyl group instead of a phenyl groupIntermediates in pharmaceuticals and agrochemicalsN-BenzylideneacetophenoneContains an acetophenone moiety; used in organic synthesisOrganic synthesis

N-Benzylidenebenzylamine stands out due to its high reactivity and versatility, making it valuable for various research and industrial applications . Its unique structure allows for diverse chemical transformations that are not as prevalent in its analogs.

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 72 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

780-25-6

General Manufacturing Information

Benzenemethanamine, N-(phenylmethylene)-: INACTIVE

Dates

Modify: 2023-08-15

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